3-Hydroxycyclohexanone

Descripción

Historical Context and Discovery

The scientific exploration of this compound began gaining prominence in the late 1980s through pioneering research conducted by Dangel and colleagues, who investigated enzyme reactions involved in anaerobic cyclohexanol metabolism by denitrifying Pseudomonas species. This foundational work established the compound's role in bacterial metabolic pathways and identified the enzyme this compound dehydrogenase as a key catalyst in its biochemical transformations. The historical significance of this compound became further evident through industrial research efforts aimed at developing efficient synthetic routes for resorcinol production, where this compound emerged as a crucial intermediate.

The compound's discovery within metabolic pathways revealed its natural occurrence in bacterial systems, particularly in organisms capable of anaerobic degradation of cyclic compounds. Research conducted in the 1990s and early 2000s expanded understanding of its enzymatic synthesis and degradation, with particular attention paid to its formation through the hydration of 2-cyclohexenone. These early investigations laid the groundwork for subsequent developments in both enzymatic and chemical synthesis methods, establishing this compound as a compound of significant scientific and industrial interest.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in organic chemistry due to its dual functionality and versatile reactivity patterns. The compound serves as a critical intermediate in the industrial production of resorcinol, where it is formed through the hydration of 2-cyclohexenone and subsequently dehydrogenated to produce cyclohexane-1,3-dione or directly converted to resorcinol. This synthetic pathway represents a significant advancement in meta-oriented aromatic chemistry, enabling highly selective reactions that minimize unwanted by-products.

The compound's significance extends to its role in sustainable chemical synthesis, particularly through biotransformation processes using microorganisms such as Baker's yeast. Research has demonstrated that whole-cell biotransformation can achieve optically pure this compound with enantiomeric excess values reaching 93.3%, highlighting its potential in asymmetric synthesis applications. Furthermore, electrochemical synthesis methods have been developed that utilize environmentally friendly approaches, employing stainless steel electrodes under galvanostatic conditions to achieve efficient conversion of precursor compounds.

The compound's utility in organic synthesis is further demonstrated through its participation in various oxidation and reduction reactions, serving as both substrate and product in numerous transformations. Its ability to undergo selective oxidation to cyclohexane-1,3-dione while maintaining structural integrity makes it particularly valuable for complex synthetic sequences. Additionally, the compound has found applications in metabolic engineering projects, where it serves as an intermediate in the production of platform chemicals such as 3-hydroxypropionic acid.

Structural Characteristics and Nomenclature

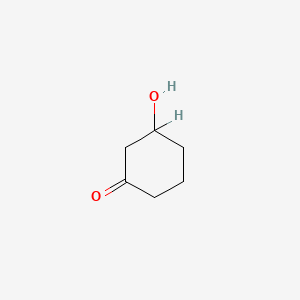

This compound exhibits a molecular formula of C₆H₁₀O₂ with a molecular weight of 114.14 grams per mole. The compound structure consists of a six-membered cyclohexane ring bearing both a ketone functional group at the 1-position and a hydroxyl group at the 3-position, creating a β-hydroxyketone arrangement that imparts unique chemical properties. This structural configuration enables the compound to participate in both nucleophilic and electrophilic reactions, making it a versatile synthetic intermediate.

The systematic nomenclature of the compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature includes 3-hydroxycyclohexan-1-one, emphasizing the position of both functional groups within the ring system. The compound is also known by its Chemical Abstracts Service registry number 823-19-8, which serves as a unique identifier in chemical databases and literature.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| Chemical Abstracts Service Number | 823-19-8 | |

| ChEBI Identifier | CHEBI:17611 | |

| KEGG Identifier | C03228 |

The three-dimensional structure of this compound allows for conformational flexibility, with the hydroxyl group capable of adopting various orientations relative to the cyclohexane ring. This conformational behavior influences the compound's reactivity patterns and stereochemical outcomes in synthetic transformations. The presence of the hydroxyl group also enables hydrogen bonding interactions, affecting both physical properties such as solubility and chemical behavior in various reaction media.

Overview of Current Research Focus Areas

Contemporary research efforts surrounding this compound encompass several distinct areas, with particular emphasis on developing sustainable synthesis methods and expanding applications in biotechnology and industrial chemistry. Electrochemical synthesis has emerged as a prominent research direction, with studies investigating the use of stainless steel electrodes under various pH conditions to optimize yield and selectivity. These investigations have demonstrated that basic media provide optimal conditions for electrochemical reduction, achieving yields exceeding 88% while maintaining environmental friendliness.

Biotransformation research represents another major focus area, with scientists exploring the use of various microorganisms and enzymes for stereoselective synthesis of this compound. Recent studies have investigated thermostable alcohol dehydrogenases from extremophilic organisms, revealing remarkable thermal and pH stability that could enable industrial-scale biotransformation processes. These enzymatic approaches offer advantages in terms of stereoselectivity and environmental impact compared to traditional chemical synthesis methods.

Metabolic engineering applications constitute a rapidly expanding research frontier, where this compound serves as an intermediate in the biosynthesis of platform chemicals. Studies have focused on engineering yeast strains for enhanced production of compounds such as 3-hydroxypropionic acid, utilizing this compound as a key metabolic intermediate. This research direction holds significant promise for the development of bio-based chemical production processes that could replace traditional petrochemical routes.

Additional research efforts are investigating the compound's role in advanced organic synthesis, particularly in the context of asymmetric catalysis and stereoselective transformations. Studies have explored the use of chiral catalysts and novel reaction conditions to achieve enhanced stereoselectivity in the synthesis and further transformation of this compound. These investigations contribute to the broader understanding of how structural modifications and reaction conditions can be optimized to achieve desired synthetic outcomes while minimizing waste and environmental impact.

Propiedades

IUPAC Name |

3-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEVQGUWCLBRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331457 | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-19-8 | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxycyclohexanone can be synthesized through several methods:

Hydroxylation of Cyclohexanone: One common method involves the hydroxylation of cyclohexanone using hydrogen peroxide in the presence of a catalyst.

Reduction of 1,3-Cyclohexanedione: Another method involves the reduction of 1,3-cyclohexanedione using an enzyme or a microorganism that can reduce the diketone to the hydroxy ketone

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of this compound precursors under controlled conditions. The use of biocatalysts, such as marine microorganisms, has also been explored for the enantioselective production of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cyclohexane-1,3-dione.

Reduction: It can be reduced to cyclohexanol.

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexane-1,3-dione.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexanones depending on the reagent used .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-hydroxycyclohexanone serves as an important intermediate for synthesizing various organic compounds. Its reactivity allows for the formation of complex molecules utilized in different scientific fields.

Table 1: Synthesis Pathways for this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Hydration of 2-Cyclohexenone | Catalyzed hydration reaction producing this compound | Variable |

| Biotransformation using Yeast | Utilizes Baker's yeast to convert 1,3-cyclohexanedione into the target compound | High |

| Electrochemical Reduction | Eco-friendly electro-organic synthesis under controlled conditions | Moderate |

Biology

In biological research, this compound is utilized as a substrate for studying enzyme-catalyzed reactions. Specifically, it interacts with enzymes such as This compound dehydrogenase , which catalyzes its conversion into other biologically relevant compounds. This enzymatic activity suggests that the compound plays a role in metabolic pathways involving cyclohexanone derivatives .

Case Study: Enzyme Interactions

Research has shown that this compound influences cellular metabolism by modulating specific signaling pathways and gene expression patterns. This modulation can lead to significant changes in cellular function and health.

Medical Applications

The potential medical applications of this compound are being explored, particularly in the synthesis of pharmaceuticals. Its derivatives have exhibited promising anti-inflammatory and analgesic properties, making them candidates for drug development .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory Drugs | Derivatives may exhibit properties beneficial for treating inflammatory conditions |

| Analgesics | Potential use in pain management therapies |

| Drug Development | Ongoing research into synthesizing new pharmaceuticals based on this compound |

Industrial Applications

In industry, this compound is employed as a building block for fine chemicals. Its versatility allows it to be used in the production of various compounds that find applications in different sectors, including cosmetics and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Hydroxycyclohexanone involves its interaction with specific enzymes and catalysts. For example, in the presence of dehydrogenase enzymes, it can be converted to cyclohexane-1,3-dione. The molecular targets and pathways involved include the oxidation-reduction reactions facilitated by these enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Hydroxycyclohexanone

- Structure : Hydroxyl group at the 4-position.

- Synthesis : Derived from 1,4-cyclohexanediol or spirocyclic intermediates .

- Applications : Used in synthesizing steroids and spirocyclic compounds .

3-Methylcyclohexanone

- Structure : Methyl substituent at the 3-position instead of a hydroxyl group.

- Properties: Higher hydrophobicity (logP ~1.8) due to the nonpolar methyl group, leading to lower water solubility compared to 3-hydroxycyclohexanone .

- Reactivity : Lacks hydrogen-bonding capability, making it less reactive in oxidation or enzymatic processes requiring polar interactions .

3-(Hydroxymethyl)cyclohexanone

- Structure : Hydroxymethyl (-CH₂OH) group at the 3-position.

- It may also participate in additional reactions, such as ether formation .

1,3-Cyclohexanedione

- Structure : Two ketone groups at the 1- and 3-positions.

- Reactivity: More electrophilic than this compound due to dual carbonyl groups. It is the oxidation product of this compound and undergoes hydrolytic cleavage in degradation pathways .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Enzymatic Reactivity (MhyADH)

Table 3: Hydrogenation Behavior (Rh/Silica Catalyst)

Key Research Findings

- Enzymatic Specificity : MhyADH exhibits bifunctionality, catalyzing both hydration and oxidation. The hydroxyl group at the 3-position is critical for substrate binding, as substitutions (e.g., methyl) abolish activity .

- Catalytic Hydrogenation: this compound shows delayed conversion to diols in competitive reactions, likely due to strong adsorption on Rh/silica catalysts .

- Environmental Relevance: Degradation of this compound derivatives in microbial fuel cells yields non-toxic products (e.g., CO₂ and H₂O), highlighting its biodegradability .

Actividad Biológica

3-Hydroxycyclohexanone (C₆H₁₀O₂) is an organic compound characterized by a cyclohexane ring with both a hydroxyl and a ketone functional group. This unique structure allows it to participate in various biological activities and synthetic applications. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

This compound is typically synthesized through several methods, including electrochemical reduction and biotransformation.

- Electrochemical Synthesis : One method involves the electro-organic synthesis using stainless steel electrodes in a controlled environment. This process allows for the efficient conversion of 1,3-cyclohexanedione to this compound under specific pH conditions, yielding high purity products as confirmed by spectroscopic analysis .

- Biotransformation : Another approach utilizes immobilized Baker’s yeast as a biocatalyst for the reduction of 1,3-cyclohexanedione. This method showcases the potential for sustainable synthesis while maintaining operational stability .

Enzymatic Interactions

This compound has been identified as a substrate for enzymes such as this compound dehydrogenase. This enzyme catalyzes its conversion into other biologically relevant compounds, suggesting that this compound plays a significant role in metabolic pathways involving cyclohexanone derivatives.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising anti-inflammatory and analgesic properties. These findings open avenues for the development of new pharmaceutical agents targeting various inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Cytotoxic Activity : A study examined the cytotoxic effects of various compounds related to cyclohexanones on human tumor cell lines. While specific data on this compound was limited, related compounds demonstrated selective cytotoxicity against tumor cells, indicating a potential for further investigation into its derivatives .

- Enzymatic Resolution : Research focused on the kinetic resolution of this compound using different lipases showed that this compound could be effectively resolved into enantiomers, enhancing its applicability in asymmetric synthesis and pharmaceutical formulations .

Data Table: Synthesis and Characterization

The following table summarizes key data from studies on the synthesis and characterization of this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₂ |

| Melting Point | 95°C |

| Spectroscopic Data | IR: 3300-3450 cm⁻¹ (OH) |

| NMR: δ (2H) 2.0, (1H) 4.1 | |

| Yield from Biotransformation | Up to 85% |

Q & A

Q. What are the established laboratory methods for synthesizing 3-hydroxycyclohexanone, and how can yield optimization be achieved?

this compound is commonly synthesized via catalytic oxidation of 1,3-cyclohexanediol using N-hydroxyphthalimide (NHPI) and cobalt(III) acetylacetonate [Co(acac)₃] under oxygen atmosphere. Key parameters include:

Q. What analytical techniques are recommended to confirm the presence of this compound in reaction mixtures?

- GC-MS : A CP-Wax 52 CB column with N₂ carrier gas detects molecular ions at m/z = 114 (M⁺) and 96 (M⁺–H₂O) .

- NMR : Key spectral markers include δ 4.19 ppm (1H, m, -OH) in ¹H NMR and 210.61 ppm (C=O) in ¹³C NMR .

- UV-Vis Spectroscopy : Enzyme-coupled assays with methylene blue (λ = 665 nm) track oxidation via acceptor dye reduction .

Q. What is the role of this compound in microbial degradation pathways?

In Alicycliphilus denitrificans, this compound is an intermediate in anaerobic cyclohexanol degradation. The bifunctional enzyme MhyADH catalyzes its formation via hydration of 2-cyclohexenone, followed by oxidation to 1,3-cyclohexanedione . This pathway is critical in environmental remediation of cyclic ketones and pharmaceuticals like oxytetracycline .

Advanced Research Questions

Q. How can the bifunctional activity (hydratase/dehydrogenase) of enzymes like MhyADH be experimentally characterized?

- Activity Staining : Native PAGE gels soaked in methylene blue and nitro blue tetrazolium chloride reveal enzyme activity bands when this compound or 2-cyclohexenone is added .

- Coupled Assays : Spectrophotometric tracking of methylene blue reduction (ΔA₆₆₅ nm) quantifies dehydrogenase activity. Hydratase activity is inferred from substrate depletion via GC .

- Purification : Anion-exchange chromatography (DEAE Sepharose, MonoQ) with ~43-fold purification enables isolation of active MhyADH subunits .

Q. How do substrate concentrations and equilibrium limitations impact enzymatic conversion rates?

- Kinetic Parameters : For MhyADH, Vmax values are 36.6 ± 2.2 nmol/min/mg (oxidation of this compound) and 32.9 ± 0.8 nmol/min/mg (hydration of 2-cyclohexenone), indicating hydration is rate-limiting .

- Substrate Inhibition : High concentrations (>1 mM) of this compound or 2-cyclohexenone reduce activity due to equilibrium constraints. Strategies include stepwise substrate addition or electron acceptor supplementation (e.g., methylene blue) to drive reactions .

Q. What challenges arise in isolating this compound during enzymatic reactions, and how can they be mitigated?

Q. How can researchers track this compound in environmental degradation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.